molecular formula C8H18N2O B15360520 2,2,4,5,5-Pentamethylimidazolidin-1-ol CAS No. 39753-74-7

2,2,4,5,5-Pentamethylimidazolidin-1-ol

Cat. No.: B15360520
CAS No.: 39753-74-7
M. Wt: 158.24 g/mol
InChI Key: AOBYDSYFLKAGGG-UHFFFAOYSA-N
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Description

2,2,4,5,5-Pentamethyl-3-imidazoline-1-oxyl is a stable nitroxyl radical compound with the molecular formula C8H15N2O2. This compound is known for its unique structural properties and its applications in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the condensation of α-(hydroxylamino)-2-methylpropanal with acetone in the presence of ammonia. This reaction forms 2,2,4,5,5-pentamethyl-3-imidazoline-1-oxyl as the first stable member of the nitroxyl radicals derived from 3-imidazoline.

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. The process typically includes controlling temperature, pressure, and the concentration of reactants to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: 2,2,4,5,5-Pentamethyl-3-imidazoline-1-oxyl undergoes various types of reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 2,2,4,5,5-pentamethyl-3-imidazoline-1-oxyl is used as a spin trap in electron paramagnetic resonance (EPR) spectroscopy to study free radicals and reactive oxygen species.

Biology: In biological research, this compound is employed to investigate oxidative stress and its effects on cellular components. It helps in understanding the mechanisms of aging and various diseases.

Medicine: In the medical field, 2,2,4,5,5-pentamethyl-3-imidazoline-1-oxyl is used as a therapeutic agent to modulate oxidative stress and inflammation

Industry: In industry, this compound is utilized as an antioxidant in various products, including polymers and lubricants, to prevent oxidative degradation.

Mechanism of Action

The compound exerts its effects through its ability to act as a radical scavenger. It interacts with free radicals and reactive oxygen species, neutralizing their harmful effects. The molecular targets and pathways involved include the modulation of oxidative stress and the regulation of cellular redox balance.

Comparison with Similar Compounds

  • 2,2,5,5-Tetramethyl-3-imidazoline-1-oxyl

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL)

Uniqueness: 2,2,4,5,5-Pentamethyl-3-imidazoline-1-oxyl is unique due to its specific structural features and its stability as a nitroxyl radical. It offers distinct advantages in terms of reactivity and applications compared to other similar compounds.

Properties

CAS No.

39753-74-7

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

1-hydroxy-2,2,4,5,5-pentamethylimidazolidine

InChI

InChI=1S/C8H18N2O/c1-6-7(2,3)10(11)8(4,5)9-6/h6,9,11H,1-5H3

InChI Key

AOBYDSYFLKAGGG-UHFFFAOYSA-N

Canonical SMILES

CC1C(N(C(N1)(C)C)O)(C)C

Origin of Product

United States

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